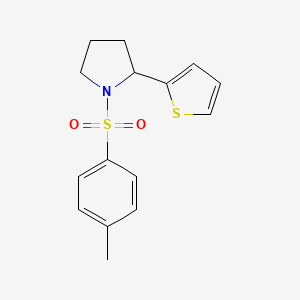

2-(Thiophen-2-yl)-1-tosylpyrrolidine

Description

Significance of Pyrrolidine (B122466) and Thiophene (B33073) Scaffolds in Modern Organic Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast array of natural products and synthetic compounds with profound biological activities. frontiersin.orgwikipedia.org Its significance is underscored by its presence in numerous FDA-approved drugs. nih.gov The non-planar, three-dimensional structure of the pyrrolidine ring, a result of its sp³-hybridized carbon atoms, allows for the efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of a molecule. researchgate.netnih.gov This stereochemical complexity is crucial for the specific interactions with biological targets like proteins and enzymes. nih.govresearchgate.net The amino acids proline and hydroxyproline, fundamental building blocks of proteins, are derivatives of pyrrolidine, further highlighting its biological importance. wikipedia.org

Similarly, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is recognized as a "privileged" scaffold in medicinal chemistry. rsc.orgnih.gov Its structural similarity to benzene (B151609) allows it to act as a bioisostere, mimicking the phenyl group in biological systems while often conferring improved physicochemical properties. cognizancejournal.comchemicalbook.com Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. cognizancejournal.comresearchgate.net The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, enhancing the binding affinity of a molecule to its biological target. nih.gov

Table 1: Comparison of Pyrrolidine and Thiophene Scaffolds

| Feature | Pyrrolidine | Thiophene |

|---|---|---|

| Structure | Saturated 5-membered ring with one nitrogen atom | Aromatic 5-membered ring with one sulfur atom |

| Hybridization | sp³ | sp² |

| Geometry | Non-planar (puckered) | Planar |

| Key Property | Provides 3D structural diversity and stereochemical complexity. researchgate.netnih.gov | Acts as a bioisostere of benzene with a broad range of biological activities. cognizancejournal.comchemicalbook.com |

| Found in | Natural alkaloids (e.g., nicotine), amino acids (proline), numerous drugs. wikipedia.org | Many FDA-approved drugs, natural products. rsc.orgnih.gov |

Overview of Sulfonamide Derivatives as Key Functional Groups in Synthesis

Sulfonamides (R-SO₂NR'R'') are a critical class of functional groups in organic synthesis and medicinal chemistry. wikipedia.org The sulfonamide linkage is relatively stable and can be readily introduced into molecules through the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net This robust reaction makes the synthesis of sulfonamide derivatives a common strategy in the development of new chemical entities. ijarsct.co.in

From a functional perspective, the sulfonamide group is a key component in a wide array of therapeutic agents, famously including the sulfa antibiotics. ajchem-b.com Beyond their antimicrobial properties, sulfonamide derivatives have demonstrated a diverse range of biological activities, including diuretic, anticonvulsant, hypoglycemic, and anticancer effects. ajchem-b.comfrontiersrj.com The geometry of the sulfonamide group allows it to act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. ajchem-b.com Furthermore, the sulfonamide moiety can influence the physicochemical properties of a molecule, such as its solubility and lipophilicity.

Rationale for Focused Research on 2-(Thiophen-2-yl)-1-tosylpyrrolidine Architectures

The focused research on molecules such as this compound stems from the principle of molecular hybridization, where well-established pharmacophores are combined to create novel structures with potentially enhanced or entirely new biological activities. The rationale for investigating this specific architecture is multifaceted:

Synergistic Effects : The combination of the pyrrolidine, thiophene, and sulfonamide moieties may lead to synergistic effects, where the biological activity of the hybrid molecule is greater than the sum of its individual components.

Structural Rigidity and Conformational Control : The tosyl group attached to the pyrrolidine nitrogen introduces steric bulk and can restrict the conformational flexibility of the pyrrolidine ring. This can lead to a more defined three-dimensional shape, which is often desirable for achieving high-affinity and selective binding to a biological target.

Modulation of Physicochemical Properties : The inclusion of the thiophene and tosyl groups can significantly alter the electronic and lipophilic properties of the parent pyrrolidine scaffold, which can in turn affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Scaffold for Further Diversification : The this compound framework serves as a versatile template for further chemical modification. The thiophene ring, for instance, can be readily functionalized at various positions to explore structure-activity relationships (SAR). nih.gov

Table 2: Potential Contributions of Each Moiety in this compound

| Moiety | Potential Contribution |

|---|---|

| Pyrrolidine | Provides a chiral, three-dimensional scaffold. researchgate.netnih.gov |

| Thiophene | Introduces aromaticity, potential for bioisosteric replacement of a phenyl group, and a site for further functionalization. nih.govcognizancejournal.com |

| Tosyl (Sulfonamide) | Restricts the conformation of the pyrrolidine ring, provides hydrogen bonding capabilities, and can confer specific biological activities. ajchem-b.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S2/c1-12-6-8-13(9-7-12)20(17,18)16-10-2-4-14(16)15-5-3-11-19-15/h3,5-9,11,14H,2,4,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZKEMXDPJECSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Thiophen 2 Yl 1 Tosylpyrrolidine and Its Analogs

Strategies for Pyrrolidine (B122466) Ring Construction

The formation of the pyrrolidine scaffold is a cornerstone of many synthetic endeavors. Several powerful strategies have been developed to construct this five-membered nitrogen-containing ring with high levels of control over stereochemistry.

Cycloaddition Reactions for Enantioselective Pyrrolidine Scaffolds

[3+2] Cycloaddition reactions represent a highly efficient and atom-economical approach to the synthesis of five-membered rings, including pyrrolidines. mdpi.com The reaction of an azomethine ylide with an alkene is a classic and powerful method for constructing the pyrrolidine core. nih.gov These reactions can be rendered enantioselective through the use of chiral catalysts or auxiliaries, providing access to optically active pyrrolidine derivatives.

A variety of dipolarophiles can be employed in these cycloadditions, including those bearing heterocyclic substituents. For instance, the reaction of azomethine ylides with heterocyclic ylidenes has been utilized to synthesize pyrrolidine units attached to rings like thiophene (B33073) and furan. researchgate.net The versatility of this approach allows for the introduction of diverse substitution patterns on the pyrrolidine ring.

Recent advancements have focused on the development of catalytic asymmetric 1,3-dipolar cycloadditions, which offer a direct route to enantioenriched pyrrolidines. researchgate.net These methods often employ metal catalysts or organocatalysts to control the stereochemical outcome of the cycloaddition.

Table 1: Examples of Cycloaddition Reactions for Pyrrolidine Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Azomethine Ylide and Alkene | Various (Thermal, Catalytic) | Substituted Pyrrolidines | mdpi.comnih.gov |

| Asymmetric 1,3-Dipolar Cycloaddition | Azomethine Ylide and Dipolarophile | Chiral Metal Catalysts or Organocatalysts | Enantioenriched Pyrrolidines | researchgate.net |

| [3+2] Cycloaddition with Heterocyclic Ylidenes | Azomethine Ylide and Thiophene/Furan Ylidene | - | Heterocyclyl-substituted Pyrrolidines | researchgate.net |

Intramolecular Cyclization Pathways for Substituted Pyrrolidines

Intramolecular cyclization of acyclic precursors provides another robust strategy for the synthesis of substituted pyrrolidines. This approach involves the formation of a carbon-nitrogen bond to close the five-membered ring.

One notable method is the intramolecular aza-Michael reaction, where a nitrogen nucleophile adds to an α,β-unsaturated system within the same molecule. This strategy has been successfully employed in the asymmetric synthesis of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. whiterose.ac.ukwhiterose.ac.uk The use of chiral phosphoric acids as catalysts can induce high levels of enantioselectivity in these cyclizations. whiterose.ac.uk

Another powerful intramolecular cyclization strategy involves the palladium-catalyzed reaction of nitroalkenes. For example, the intramolecular cyclization of 2- and 3-(2-nitrovinyl)thiophenes has been shown to produce thienopyrroles, demonstrating the feasibility of forming a pyrrole (B145914) ring fused to a thiophene. researchgate.net While this leads to a pyrrole rather than a pyrrolidine, subsequent reduction could provide the desired saturated ring system.

Table 2: Intramolecular Cyclization Methods for Pyrrolidine Synthesis

| Reaction Type | Key Precursor | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Intramolecular aza-Michael Addition | N-protected bis-homoallylic amines | Chiral Phosphoric Acid | Forms enantioenriched disubstituted and spiropyrrolidines | whiterose.ac.uk |

| Palladium-Catalyzed Cyclization of Nitroalkenes | (2-Nitrovinyl)thiophenes | Palladium Catalyst | Forms thienopyrrole core | researchgate.net |

Asymmetric Approaches to Pyrrolidine Ring Formation

The demand for enantiomerically pure pharmaceuticals and other chiral molecules has driven the development of numerous asymmetric methods for pyrrolidine synthesis. These strategies aim to control the absolute stereochemistry of the newly formed chiral centers.

The use of chiral auxiliaries is a well-established approach. For instance, the N-tert-butanesulfinyl group can act as a chiral auxiliary, directing the diastereoselective synthesis of densely substituted pyrrolidines through 1,3-dipolar cycloadditions. researchgate.net This auxiliary can be readily cleaved after the desired stereochemistry is established.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral pyrrolidine-based organocatalysts, often derived from proline, are highly effective in a wide range of transformations. unibo.it The synthesis of these catalysts themselves often relies on asymmetric methods for constructing the pyrrolidine ring, highlighting the importance of these fundamental reactions. The "clip-cycle" methodology, which utilizes a chiral phosphoric acid to catalyze an intramolecular aza-Michael reaction, is a prime example of an organocatalytic approach to enantioenriched pyrrolidines. whiterose.ac.uk

Regioselective Introduction of the Thiophen-2-yl Moiety

Once the pyrrolidine ring is constructed, or concurrently with its formation, the thiophen-2-yl group must be introduced at the C2 position with high regioselectivity.

Transition-Metal Catalyzed Coupling Reactions for Thiophene Linkage

Transition-metal catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, including the linkage of aromatic and heterocyclic moieties. A notable example that could be applied to the synthesis of 2-(thiophen-2-yl)pyrrolidine (B129391) is the Liebeskind–Srogl coupling. This reaction allows for the coupling of thioesters with boronic acids under mild, neutral conditions, catalyzed by palladium in the presence of a copper(I) carboxylate. The use of copper(I) thiophene-2-carboxylate (B1233283) in such a reaction provides a direct method for introducing the thiophen-2-yl group. whiterose.ac.uk

While direct coupling to a pre-formed pyrrolidine ring can be challenging, an alternative strategy involves coupling a thiophene-containing building block during the synthesis of the acyclic precursor, which is then cyclized to form the desired 2-(thiophen-2-yl)pyrrolidine. The choice of catalyst and ligands is crucial for achieving high yields and regioselectivity in these coupling reactions. researchgate.netmdpi.comresearchgate.net

Electrophilic Aromatic Substitution on Pyrrolidine Precursors

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings like thiophene. Thiophene is known to undergo electrophilic substitution preferentially at the C2 position. nih.gov In principle, a pre-formed N-tosylpyrrolidine could be activated to generate an electrophilic species that would then react with thiophene.

However, a more common approach involves the electrophilic substitution of thiophene with a suitable precursor that contains the core of the pyrrolidine ring or a synthon for it. For example, the acylation of thiophene with a dicarbonyl chloride, a type of electrophilic aromatic substitution, has been used to synthesize 1,6-di(thiophen-2-yl)hexane-1,6-dione. nih.gov While this specific example does not directly yield a pyrrolidine, it illustrates the principle of attaching a carbon chain to the 2-position of thiophene, which could then be further elaborated and cyclized to form the pyrrolidine ring.

The reactivity of the N-tosylpyrrolidine precursor is a key consideration. While direct electrophilic attack of a pyrrolidine-derived species on thiophene is less common, the use of highly reactive electrophiles and appropriate reaction conditions could potentially achieve this transformation. More research in this specific area is needed to establish it as a general method for the synthesis of 2-(thiophen-2-yl)pyrrolidines.

Functionalization of Thiophene Derivatives for Pyrrolidine Conjugation

The conjugation of a thiophene ring to a pyrrolidine scaffold necessitates the activation of the thiophene nucleus to facilitate bond formation at the C2 position. Thiophene, an electron-rich aromatic heterocycle, is susceptible to electrophilic substitution, which is a common strategy for its functionalization. nih.gov However, direct coupling with a pre-formed pyrrolidine ring can be challenging. More sophisticated methods often involve the use of organometallic intermediates or building the pyrrolidine ring onto a functionalized thiophene precursor.

One prominent method is the nucleophilic aromatic substitution (SNAr) on a suitably activated thiophene derivative. For this reaction to proceed, the thiophene ring must be substituted with strong electron-withdrawing groups to facilitate the attack by a nucleophile like pyrrolidine. A computational study on the reaction between 2-methoxy-3-X-5-nitrothiophenes and pyrrolidine demonstrated that the reaction follows a stepwise addition-elimination mechanism. nih.gov The initial nucleophilic addition of pyrrolidine to the C2 position of the thiophene forms a zwitterionic intermediate, followed by the elimination of the methoxy (B1213986) group. nih.gov The nature of the substituent at the 3-position significantly influences the reaction's energy barrier. nih.gov

Another versatile approach involves the functionalization of thiophene to introduce a side chain that can be elaborated into the pyrrolidine ring. For instance, the Horner-Wadsworth-Emmons reaction can be employed to synthesize precursors for pyrrolidinones. This involves reacting a phosphonate (B1237965) ylide with thiophene-2-carbaldehyde (B41791) to form an α,β-unsaturated ester, which can then undergo further transformations, such as a Michael addition followed by reductive cyclization, to construct the pyrrolidine ring system. rsc.org

Furthermore, acylation reactions, such as the Friedel-Crafts acylation, can be used to introduce a keto group onto the thiophene ring. nih.gov This ketone can then serve as a handle for further modifications. For example, a plausible route involves a nitroaldol reaction between 2-acetylthiophene (B1664040) and a nitroalkane, followed by reductive cyclization to form the pyrrolidine ring. vulcanchem.com

The table below summarizes key reactions for functionalizing thiophene for subsequent conjugation.

| Reaction Type | Reagents & Conditions | Purpose |

| Nucleophilic Aromatic Substitution (SNAr) | Pyrrolidine, Electron-deficient thiophene (e.g., 2-methoxy-3-cyano-5-nitrothiophene) | Direct coupling of pyrrolidine to the thiophene ring. nih.gov |

| Horner-Wadsworth-Emmons | Thiophene-2-carbaldehyde, Phosphonate ylide, Base (e.g., NaOEt) | Formation of an α,β-unsaturated ester side chain for subsequent cyclization. rsc.org |

| Friedel-Crafts Acylation | Thiophene, Acyl chloride (e.g., adipoyl chloride), Lewis Acid (e.g., AlCl3) | Introduction of a carbonyl group for further elaboration. nih.gov |

| Nitroaldol Reaction & Reductive Cyclization | 2-Acetylthiophene, Nitroalkane, Base; followed by catalytic hydrogenation (e.g., H2/Pd-C) | Construction of the pyrrolidine ring from a thiophene precursor. vulcanchem.com |

Tosylation and N-Functionalization of Pyrrolidine Nitrogen

The introduction of a p-toluenesulfonyl (tosyl) group onto the nitrogen atom of the pyrrolidine ring is a critical step in the synthesis of the target compound. This N-functionalization serves multiple purposes: it acts as a protecting group, modulates the reactivity of the pyrrolidine ring, and can influence the stereochemical outcome of subsequent reactions.

The most common method for the N-tosylation of secondary amines like pyrrolidine is the reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base. masterorganicchemistry.com The base is required to neutralize the hydrochloric acid generated during the reaction. Pyridine is often used as both the base and the solvent. masterorganicchemistry.com

For more selective tosylation, particularly in the presence of other nucleophilic functional groups like hydroxyl groups, more specialized reagents and conditions can be employed. For instance, N-methyl-N-tosylpyrrolidinium perchlorate (B79767) has been developed as a stable, crystalline salt that can selectively tosylate an amino group in the presence of a hydroxyl group. rsc.org

Alternative strategies for synthesizing N-tosyl pyrrolidines include iodocyclization of unsaturated tosylamides. This method involves preparing an unsaturated tosylamide from an alcohol, which then undergoes cyclization promoted by an iodine source like potassium iodide with an oxidant such as Oxone®. organic-chemistry.orgresearchgate.net This approach constructs the N-tosylated pyrrolidine ring in a single, stereospecific step. organic-chemistry.org

The following table outlines common methods for N-tosylation.

| Method | Reagents | Key Features |

| Standard Tosylation | p-Toluenesulfonyl chloride (TsCl), Base (e.g., Pyridine, Triethylamine) | Widely used, straightforward procedure for tosylating amines. masterorganicchemistry.com |

| Selective Tosylation | N-methyl-N-tosylpyrrolidinium perchlorate | Allows for selective tosylation of amines in the presence of alcohols. rsc.org |

| Iodocyclization | Unsaturated tosylamide, KI, Oxone® | Forms the N-tosyl pyrrolidine ring from an acyclic precursor. organic-chemistry.orgresearchgate.net |

The attachment of a strongly electron-withdrawing tosyl group to the pyrrolidine nitrogen has a profound impact on the ring's chemical properties. The sulfonamide nitrogen is significantly less basic and nucleophilic compared to the parent secondary amine due to the delocalization of the nitrogen lone pair into the sulfonyl group. This deactivation prevents unwanted side reactions at the nitrogen in subsequent synthetic steps, highlighting its role as an effective protecting group. organic-chemistry.org

This electronic effect also influences the reactivity of the pyrrolidine ring itself. The electron-withdrawing nature of the tosyl group can activate the α-protons (protons on the carbon atoms adjacent to the nitrogen), making them more acidic and susceptible to deprotonation by a strong base. This allows for subsequent functionalization at the C2 and C5 positions of the pyrrolidine ring.

Furthermore, the tosyl group can act as an activating group in ring-opening reactions. For instance, in reactions involving aziridines, the N-tosyl group facilitates nucleophilic attack and ring-opening by activating the C-N bond. acs.org While pyrrolidines are more stable than aziridines, the principle of C-N bond activation by the tosyl group remains relevant in certain transformations. Inductive and stereoelectronic factors stemming from substituents, including the N-tosyl group, also influence the puckering of the pyrrolidine ring, which can, in turn, affect its pharmacological efficacy and reactivity. nih.gov

Integrated Multi-Step Synthetic Sequences to the Target Compound and its Stereoisomers

The synthesis of 2-(thiophen-2-yl)-1-tosylpyrrolidine, particularly in an enantiomerically pure form, requires a well-designed multi-step sequence. These sequences often integrate methods for C-C bond formation, heterocycle construction, and stereoselective transformations.

A powerful and modern approach for the asymmetric synthesis of 2-substituted pyrrolidines involves biocatalysis. Transaminases can be used to stereoselectively aminate ω-chloroketones, triggering a spontaneous cyclization to form the chiral pyrrolidine. nih.govacs.org For example, starting from a commercially available ω-chloro-1-(thiophen-2-yl)alkan-1-one, a transaminase enzyme can install the amino group with high enantiomeric excess. The resulting amino ketone undergoes intramolecular cyclization to yield the desired 2-(thiophen-2-yl)pyrrolidine. The final N-tosylation can then be carried out using standard procedures. This biocatalytic approach allows access to both (R) and (S) enantiomers by selecting the appropriate transaminase enzyme. nih.govacs.org The product is often isolated as its tosylate salt, which can be readily converted to the N-tosyl derivative. nih.gov

Another strategy involves the stereoselective reduction of a substituted pyrrole precursor. A suitably functionalized N-substituted pyrrole can be hydrogenated over a heterogeneous catalyst, such as rhodium on alumina, to yield the corresponding pyrrolidine with high diastereoselectivity. researchgate.netnih.gov The directing groups on the pyrrole ring control the facial selectivity of the hydrogenation, allowing for the creation of multiple stereocenters in a single step. researchgate.net

A representative synthetic sequence could be as follows:

Thiophene Functionalization: Friedel-Crafts acylation of thiophene with a suitable acyl chloride (e.g., 4-chlorobutyryl chloride) to produce 4-chloro-1-(thiophen-2-yl)butan-1-one.

Asymmetric Amination and Cyclization: Biocatalytic reductive amination using a transaminase and an amine donor to form the chiral 2-(thiophen-2-yl)pyrrolidine. nih.govacs.org

N-Tosylation: Reaction of the chiral pyrrolidine with p-toluenesulfonyl chloride in the presence of a base to yield the final product, this compound.

The following table provides a conceptual overview of a multi-step synthesis.

| Step | Transformation | Example Reagents | Intermediate/Product |

| 1 | Thiophene Functionalization | Thiophene, 4-chlorobutyryl chloride, AlCl3 | 4-chloro-1-(thiophen-2-yl)butan-1-one |

| 2 | Asymmetric Cyclization | Transaminase, Isopropylamine | (R)- or (S)-2-(thiophen-2-yl)pyrrolidine nih.govacs.org |

| 3 | N-Tosylation | p-Toluenesulfonyl chloride, Pyridine | (R)- or (S)-2-(thiophen-2-yl)-1-tosylpyrrolidine |

These integrated sequences highlight the convergence of classic organic reactions with modern catalytic methods to afford complex and stereochemically defined molecules like this compound.

Advanced Spectroscopic and Structural Elucidation of 2 Thiophen 2 Yl 1 Tosylpyrrolidine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-(Thiophen-2-yl)-1-tosylpyrrolidine derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the molecular structure.

¹H and ¹³C NMR for Chemical Shift and Connectivity Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the basic framework of the molecule. The chemical shifts (δ) in the spectra indicate the electronic environment of each nucleus.

In the ¹H NMR spectrum of a representative 2-(thiophen-2-yl)pyrrolidine (B129391) derivative, the aromatic protons of the thiophene (B33073) ring typically appear as multiplets in the region of δ 6.8-7.8 ppm. The protons of the pyrrolidine (B122466) ring are observed at higher field, generally between δ 1.5 and 4.0 ppm. The methyl group protons of the tosyl substituent typically give rise to a singlet around δ 2.4 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the thiophene ring resonate in the aromatic region (δ 120-145 ppm). The pyrrolidine ring carbons are found in the aliphatic region, while the carbonyl carbon of the tosyl group, if present, would appear further downfield. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 2-(Thiophen-2-yl)pyrrolidine Derivative.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene H-3 | ~7.1 | ~127 |

| Thiophene H-4 | ~7.0 | ~125 |

| Thiophene H-5 | ~7.3 | ~128 |

| Pyrrolidine H-2 | ~4.5 | ~65 |

| Pyrrolidine H-3 | ~2.0 | ~25 |

| Pyrrolidine H-4 | ~1.8 | ~24 |

| Pyrrolidine H-5 | ~3.5 | ~50 |

| Tosyl CH₃ | ~2.4 | ~21 |

Note: The exact chemical shifts can vary depending on the specific substitution pattern and the solvent used.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Stereochemical Information and Proton-Proton/Proton-Carbon Correlations

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex spectra and determining the stereochemistry of chiral centers. openpubglobal.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyrrolidine and thiophene rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. This is crucial for determining the relative stereochemistry of substituents on the pyrrolidine ring.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high accuracy, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound derivatives, common fragmentation pathways may involve cleavage of the N-tosyl bond, fragmentation of the pyrrolidine ring, and loss of fragments from the thiophene ring. researchgate.netnih.gov The molecular ion peak [M]⁺ and characteristic fragment ions help to confirm the identity of the compound. For instance, the loss of the tosyl group (C₇H₇SO₂) is a common fragmentation pathway for N-tosylated compounds. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

For this compound derivatives, the FT-IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching of the aromatic (thiophene and tosyl) and aliphatic (pyrrolidine) groups.

S=O stretching of the sulfonyl group in the tosyl moiety, typically appearing as two strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

C-S stretching within the thiophene ring. iosrjournals.org

C-N stretching of the pyrrolidine ring.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations.

Table 2: Characteristic FT-IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| S=O (Sulfonyl) | Asymmetric Stretching | 1350-1300 |

| S=O (Sulfonyl) | Symmetric Stretching | 1160-1120 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-N | Stretching | 1250-1020 |

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. mdpi.com This technique is invaluable for confirming the stereochemistry of this compound derivatives and understanding their conformation in the solid state. scirp.org

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C2 position of the pyrrolidine ring, it can exist as a pair of enantiomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC) using a chiral stationary phase (CSP), is the primary method for separating and quantifying these enantiomers. mdpi.com This technique is essential for determining the enantiomeric excess (ee) or enantiomeric purity of a sample, which is critical in fields such as asymmetric synthesis and pharmaceutical development. sci-hub.semdpi.com The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Mechanistic Investigations of Reactions Involving 2 Thiophen 2 Yl 1 Tosylpyrrolidine Scaffolds

Reaction Pathway Elucidation and Intermediates Identification

A fundamental aspect of mechanistic investigation is the elucidation of the reaction pathway and the identification of transient intermediates. This is often achieved through a combination of spectroscopic techniques and labeling studies.

In-Situ Spectroscopic Monitoring (e.g., Low-Temperature NMR)

In-situ spectroscopic monitoring allows for the real-time observation of a reaction mixture, providing valuable insights into the formation and consumption of reactants, intermediates, and products. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures, is a powerful tool for this purpose, as it can slow down reaction rates and allow for the detection of short-lived species. nih.gov

For reactions involving 2-(thiophen-2-yl)-1-tosylpyrrolidine, low-temperature NMR studies could potentially identify key intermediates such as catalyst-substrate adducts or transient organometallic species in catalyzed reactions. By monitoring changes in chemical shifts and signal intensities over time, the connectivity and temporal evolution of different species can be mapped out, providing a clearer picture of the reaction sequence.

Deuterium (B1214612) Labeling Studies for Bond Cleavage/Formation Analysis

Deuterium labeling is a classic technique used to trace the fate of specific hydrogen atoms during a reaction, thereby providing information about bond cleavage and formation events. researchgate.netnih.gov By selectively replacing hydrogen with deuterium at specific positions in the this compound scaffold or other reactants, it is possible to determine which C-H bonds are broken or formed during the reaction. researchgate.net This is typically analyzed by mass spectrometry or NMR spectroscopy of the products. Such studies are instrumental in distinguishing between different possible reaction mechanisms, for instance, in determining whether a proton transfer step is involved in the rate-determining step.

Kinetic Studies and Determination of Rate-Determining Steps

Kinetic studies are essential for understanding the factors that influence the rate of a reaction and for identifying the rate-determining step. nih.gov This involves systematically varying the concentrations of reactants, catalysts, and other species while monitoring the reaction rate.

Reaction progress kinetic analysis (RPKA) is a powerful method that can provide detailed mechanistic insights from a single or a few experiments. nih.gov For reactions utilizing the this compound framework, kinetic analysis can help to establish the order of the reaction with respect to each component, identify any catalyst activation or deactivation pathways, and reveal the presence of any off-cycle equilibria. nih.gov The determination of the rate law for a reaction provides a mathematical description of its kinetics and is a critical step in proposing a plausible reaction mechanism.

Interactive Data Table: Hypothetical Kinetic Data

Below is a hypothetical data table illustrating the type of information that would be gathered from kinetic studies to determine reaction orders.

| Experiment | [Substrate] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.01 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.01 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.02 | 4.0 x 10⁻⁵ |

Analysis of Catalytic Cycles and Ligand Cooperation

In catalytic reactions where this compound or its derivatives act as ligands, understanding the catalytic cycle is paramount. This involves identifying all the steps in the cycle, including substrate coordination, oxidative addition, migratory insertion, and reductive elimination. liu.edu

The thiophene (B33073) and tosyl groups, as well as the pyrrolidine (B122466) ring, can all potentially interact with a metal center, and understanding this "ligand cooperation" is key to explaining the catalyst's activity and selectivity. Spectroscopic and computational methods are often employed to characterize the structure of the active catalyst and other intermediates within the catalytic cycle.

Solvent Effects and Reaction Environment Influences on Mechanism

The choice of solvent can have a profound impact on the mechanism of a reaction. rsc.orgresearchgate.netnih.gov Solvents can influence reaction rates and selectivities by solvating reactants, intermediates, and transition states to different extents. rsc.org In the context of reactions involving the this compound scaffold, a systematic study of solvent effects would involve running the reaction in a range of solvents with varying polarities, hydrogen-bonding abilities, and coordinating properties.

The observed trends in reactivity and selectivity can provide clues about the nature of the transition state. For example, a reaction that is accelerated in polar solvents may proceed through a charged or highly polar transition state.

Interactive Data Table: Hypothetical Solvent Effects on Enantioselectivity

| Solvent | Dielectric Constant | Enantiomeric Excess (%) |

| Toluene | 2.4 | 85 |

| Dichloromethane | 9.1 | 92 |

| Acetonitrile | 37.5 | 75 |

| Methanol | 32.7 | 50 |

Stereoselectivity-Governing Mechanisms in Chiral Transformations

Given that this compound is a chiral molecule, its application in asymmetric catalysis is of significant interest. Understanding the mechanism that governs stereoselectivity is a primary goal of mechanistic studies in this area. mdpi.commasterorganicchemistry.comwikipedia.org This involves identifying the stereochemistry-determining step of the reaction and constructing a model of the transition state that explains the preferential formation of one stereoisomer over the other.

Computational modeling, in conjunction with experimental data, is often used to visualize and analyze the three-dimensional arrangement of the catalyst and substrate in the transition state. These models can highlight key non-covalent interactions, such as hydrogen bonding or steric repulsion, that are responsible for the observed stereoselectivity.

Stereochemical Aspects and Chiral Synthesis of 2 Thiophen 2 Yl 1 Tosylpyrrolidine

Enantioselective Synthetic Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several strategies have been developed to achieve this for 2-substituted pyrrolidines, which are directly applicable to the synthesis of 2-(thiophen-2-yl)-1-tosylpyrrolidine.

Asymmetric Catalysis Employing Chiral Ligands

Asymmetric catalysis using chiral metal-ligand complexes is a powerful tool for the enantioselective synthesis of chiral compounds. In the context of this compound, this approach would typically involve the asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral precursor, such as a 2-(thiophen-2-yl)-2H-pyrrole or a related imine. The choice of the metal catalyst (e.g., rhodium, iridium, ruthenium) and the chiral ligand is crucial for achieving high enantioselectivity.

Chiral phosphine (B1218219) ligands, such as those derived from BINAP or DuPhos, have been successfully employed in the asymmetric hydrogenation of various heterocyclic compounds. For instance, iridium-catalyzed asymmetric hydrogenation has been shown to be highly effective for the synthesis of chiral tetrahydroquinoxalines, with the solvent playing a key role in determining the stereochemical outcome. By analogy, a similar strategy could be developed for the synthesis of enantiomerically enriched this compound.

A representative reaction scheme is depicted below:

| Catalyst System | Enantiomeric Excess (ee) | Reference |

| [Ir(cod)Cl]₂ / Chiral Ligand | Potentially >90% | |

| Rh₂(S-DOSP)₄ | Potentially high for C-H insertion |

Organocatalytic Approaches Utilizing Chiral Pyrrolidine (B122466) Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a versatile and environmentally benign approach to asymmetric synthesis. Chiral pyrrolidine derivatives, particularly those derived from proline, are among the most successful organocatalysts. These catalysts can activate substrates through the formation of transient enamines or iminium ions, enabling highly stereoselective transformations.

For the synthesis of this compound, an organocatalytic approach could involve the asymmetric functionalization of a pyrrolidine precursor or a domino reaction that constructs the chiral pyrrolidine ring. For example, a chiral prolinamide derivative could catalyze the asymmetric Michael addition of a nucleophile to an α,β-unsaturated imine, leading to the formation of the desired 2-substituted pyrrolidine with high enantioselectivity.

The following table summarizes some common chiral pyrrolidine-based organocatalysts and their potential applicability:

| Organocatalyst | Reaction Type | Potential Outcome | Reference |

| Proline-derived catalysts | Aldol (B89426), Mannich, Michael reactions | High ee and diastereoselectivity | |

| Diarylprolinol silyl (B83357) ethers | Asymmetric functionalization of aldehydes | High enantioselectivity | |

| BINAM-prolinamides | Aldol reactions | Efficient with acid additive |

Chiral Pool Synthesis from Natural or Readily Available Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, L-proline is an ideal chiral precursor. The inherent chirality of L-proline can be transferred to the target molecule through a series of stereospecific reactions.

A plausible synthetic route would involve the conversion of L-proline to a suitable intermediate, such as (S)-prolinol, followed by the introduction of the thiophene (B33073) moiety at the C2 position and subsequent tosylation of the nitrogen atom. The stereochemistry at the C2 position is retained throughout the synthesis. This strategy is widely used in the pharmaceutical industry for the synthesis of various pyrrolidine-containing drugs.

Diastereoselective Control in Multi-Chiral Center Synthesis

In cases where additional stereocenters are present in the molecule, diastereoselective control becomes crucial. For derivatives of this compound with a second substituent on the pyrrolidine ring, the relative stereochemistry of the two centers must be controlled. This can be achieved through various methods, including substrate-controlled, auxiliary-controlled, or reagent-controlled approaches.

For example, the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile is a powerful method for the diastereoselective synthesis of polysubstituted pyrrolidines. The stereochemical outcome of the reaction can often be predicted and controlled by the choice of reactants and reaction conditions. Similarly, dirhodium-catalyzed C-H insertion reactions have demonstrated high levels of diastereoselectivity in the synthesis of functionalized pyrrolidines.

Chirality Transfer Mechanisms in Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to the synthesis of complex molecules. In the context of chiral synthesis, these reactions can involve chirality transfer, where the stereochemical information from a chiral catalyst or a chiral starting material is relayed through multiple steps to the final product.

An example of a cascade reaction that could be applied to the synthesis of this compound is the domino cross-metathesis/intramolecular aza-Michael addition. In this sequence, a chiral phosphoric acid catalyst can control the stereochemistry of the aza-Michael addition, leading to the formation of the enantioenriched pyrrolidine ring in a single operation.

Resolution Techniques for Enantiomer Separation and Enrichment

When an enantioselective synthesis is not feasible or provides a product with insufficient enantiomeric purity, resolution techniques can be employed to separate a racemic mixture into its constituent enantiomers.

Kinetic Resolution: This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. For 2-substituted pyrrolidines, kinetic resolution can be achieved through enzymatic methods or transition metal-catalyzed reactions. For instance, a chiral catalyst may selectively transform one enantiomer into a new product, leaving the other enantiomer unreacted and thus enriched.

| Resolution Method | Chiral Agent | Outcome | Reference |

| Parallel Kinetic Resolution | Iridium catalyst | Diastereodivergent products with high ee | |

| C-H Activation | Rh₂(S-DOSP)₄ | Enantioenriched product and starting material | |

| 'Clip-Cycle' Reaction | Chiral Phosphoric Acid | Enantioenriched pyrrolidines |

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique for the analytical and preparative separation of enantiomers. The differential interaction of the enantiomers with the chiral stationary phase allows for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the resolution of a broad range of chiral compounds, including those containing heterocyclic rings.

Stereogenic Centers and Conformational Preferences of the Pyrrolidine Ring

The stereochemical complexity and conformational flexibility of the pyrrolidine ring are pivotal to the three-dimensional structure of this compound, which in turn can influence its chemical reactivity and biological interactions. This section details the stereogenic centers present in the molecule and explores the conformational dynamics of the five-membered pyrrolidine ring.

Stereogenic Centers

This compound possesses a single stereogenic center at the C2 position of the pyrrolidine ring. This chiral center arises from the substitution of the C2 carbon with four different groups: a hydrogen atom, the thiophen-2-yl group, the C3 methylene (B1212753) group of the ring, and the nitrogen atom of the ring, which is part of the tosylamide moiety.

The presence of this stereocenter means that the compound can exist as a pair of enantiomers, designated as (R)-2-(thiophen-2-yl)-1-tosylpyrrolidine and (S)-2-(thiophen-2-yl)-1-tosylpyrrolidine. The absolute configuration at this center dictates the spatial orientation of the thiophene ring relative to the pyrrolidine ring, leading to distinct chiral molecules with potentially different optical properties and biological activities. The synthesis of enantiomerically pure forms of 2-substituted pyrrolidines is a significant area of research, often employing chiral starting materials or asymmetric catalytic methods to control the stereochemistry at the C2 position.

| Stereogenic Center | Substituents | Possible Configurations |

| C2 of Pyrrolidine | 1. Hydrogen2. Thiophen-2-yl group3. C3 of the pyrrolidine ring4. N1 of the pyrrolidine ring (tosylated) | (R) and (S) |

Conformational Preferences of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common puckered conformations for monosubstituted pyrrolidines are the envelope (or Cγ-endo/Cγ-exo) and twist (or half-chair) forms. The specific conformational preference is influenced by the nature and position of the substituents on the ring.

While direct experimental or computational studies on the conformational preferences of this compound are not extensively documented in the literature, insights can be drawn from studies on analogous N-acylated 2-substituted pyrrolidines, such as N-acylated proline derivatives.

Envelope Conformations: In an envelope conformation, four of the ring atoms are coplanar, while the fifth atom is out of the plane. For a 2-substituted pyrrolidine, the two primary envelope conformations are:

Cγ-endo (3E): The C3 atom (γ-carbon) is puckered on the same side as the substituent at C2.

Cγ-exo (3E): The C3 atom is puckered on the opposite side of the substituent at C2.

Twist Conformations: In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms. The principal twist conformations for a 2-substituted pyrrolidine involve puckering at C2 and C3 or C3 and C4. For instance, in a 3T2 twist form, the C3 atom is displaced on one side of the plane, and the C2 atom is displaced on the opposite side.

The conformational equilibrium of the pyrrolidine ring in this compound is primarily governed by the steric interactions between the bulky thiophen-2-yl group at the C2 position and the large tosyl group attached to the nitrogen atom. The bulky nature of these substituents likely influences the ring puckering to minimize steric hindrance. In N-acylated proline derivatives, the Cγ-exo pucker is often favored to alleviate steric interactions between the substituent at C2 and the acyl group on the nitrogen. By analogy, it is plausible that this compound would also favor a conformation that places the thiophene ring in a pseudo-equatorial position to minimize steric clashes with the tosyl group and the adjacent hydrogen atoms on the pyrrolidine ring.

Computational Chemistry and Theoretical Studies on 2 Thiophen 2 Yl 1 Tosylpyrrolidine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

No published studies detailing quantum chemical calculations, such as Density Functional Theory (DFT), specifically for 2-(Thiophen-2-yl)-1-tosylpyrrolidine could be located. Such calculations would typically be used to determine the molecule's optimized 3D geometry, bond lengths, bond angles, and electronic properties like molecular orbital energies (HOMO-LUMO gap) and electrostatic potential maps. Without dedicated research, these specific parameters for the title compound remain uncalculated in the public domain.

Prediction and Validation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

There are no available research findings that report the theoretical prediction and subsequent experimental validation of spectroscopic parameters for this compound. This type of study would involve using computational methods to calculate the ¹H and ¹³C NMR chemical shifts and the infrared (IR) or Raman vibrational frequencies. These theoretical values would then be compared against experimentally measured spectra to validate the computational model. As no such studies have been published, data tables comparing theoretical and experimental spectroscopic data for this compound cannot be provided.

Modeling of Reaction Pathways and Transition States

A search for computational models of reaction pathways and transition states involving this compound yielded no results. This area of research would focus on using computational chemistry to understand the mechanisms of reactions in which this compound participates, either as a reactant, intermediate, or catalyst. This includes calculating the energy barriers (activation energies) and the geometries of transition states for its formation or subsequent reactions.

Conformational Analysis and Energy Landscapes of the Compound

No specific studies on the conformational analysis and energy landscapes of this compound were found in the scientific literature. A conformational analysis would identify the different stable three-dimensional arrangements (conformers) of the molecule, arising from rotation around its single bonds. The corresponding energy landscape would map the relative energies of these conformers and the energy barriers for interconversion between them, providing insight into the molecule's flexibility and preferred shapes.

Prediction of Enantioselectivity and Diastereoselectivity in Synthetic Reactions

There is no published research that uses computational methods to predict the enantioselectivity or diastereoselectivity of synthetic reactions involving this compound. As a chiral molecule, this compound is a potential candidate for use as a catalyst or chiral auxiliary in asymmetric synthesis. Computational modeling in this context would involve calculating the energies of transition states leading to different stereoisomeric products to predict which stereoisomer would be favored.

Rational Design of Modified Structures Based on Computational Insights

No literature is available that describes the rational design of new molecules based on computational insights derived from this compound. This process would typically involve using the results from the computational studies mentioned in the preceding sections to inform chemical modifications to the parent structure, aiming to enhance desired properties such as catalytic activity, selectivity, or stability.

Applications in Asymmetric Catalysis and Complex Molecule Construction

2-(Thiophen-2-yl)-1-tosylpyrrolidine as a Ligand Precursor in Chiral Catalysis

The presence of both a nitrogen atom within the pyrrolidine (B122466) ring and a sulfur-containing thiophene (B33073) moiety allows this compound to function as a precursor for bidentate ligands. The tosyl group provides steric bulk and conformational rigidity, which are crucial for inducing high levels of stereoselectivity in catalytic processes.

The synthesis of chiral metal complexes is a cornerstone of asymmetric catalysis. The pyrrolidine scaffold, derived from the abundant chiral pool (e.g., proline), is frequently incorporated into ligand design. The general approach involves the modification of the this compound scaffold to introduce coordinating atoms, such as phosphorus or additional nitrogen atoms, which can then chelate to a metal center (e.g., Palladium, Rhodium, Iridium).

The design of these ligands often focuses on creating a well-defined chiral pocket around the metal's active site. The thiophene group can participate in coordination or be further functionalized, while the tosyl group helps to create a rigid and predictable steric environment, influencing the trajectory of incoming substrates and thereby controlling the stereochemical outcome of the reaction.

While specific performance data for ligands derived directly from this compound is not extensively documented in publicly available research, the performance of analogous chiral pyrrolidine-based ligands provides a strong indication of their potential. For instance, chiral ligands are instrumental in enantioselective hydrogenation, a key reaction for producing single-enantiomer alcohols and amines. Similarly, in asymmetric alkylation reactions, such as the palladium-catalyzed asymmetric allylic alkylation (AAA), chiral ligands are essential for controlling the formation of stereogenic centers.

The effectiveness of these catalysts is typically evaluated by the yield and enantiomeric excess (ee) of the product. The table below illustrates typical data obtained in such catalytic reactions using advanced chiral ligands, providing a benchmark for the expected performance of new ligands derived from the title compound.

| Reaction Type | Catalyst System (Example) | Substrate | Product ee (%) | Yield (%) |

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral Ligand | Imine | >95 | >90 |

| Asymmetric Allylic Alkylation | Pd₂(dba)₃ / Chiral Ligand | 1,3-Diphenylallyl acetate | >98 | >95 |

| Asymmetric C-C Coupling | Pd(OAc)₂ / Chiral Ligand | Aryl halide + Boronic acid | >90 | >85 |

This table represents typical results for high-performance chiral catalysts in asymmetric synthesis and serves as a predictive model for ligands derived from this compound.

Role as a Chiral Organocatalyst or its Scaffold

The field of asymmetric organocatalysis utilizes small chiral organic molecules to catalyze enantioselective transformations. The pyrrolidine ring is a "privileged" scaffold in organocatalysis, famously demonstrated by proline and its derivatives. These catalysts often operate via enamine or iminium ion intermediates.

While this compound itself is not typically used directly as an organocatalyst due to the tosylated nitrogen, its core structure is a valuable starting point. Detosylation can reveal the secondary amine, which can then be functionalized to create a range of bifunctional organocatalysts. For example, modifying the pyrrolidine nitrogen with hydrogen-bond-donating groups (like ureas or thioureas) can generate catalysts capable of activating substrates through multiple non-covalent interactions, leading to high stereocontrol in reactions like Michael additions and aldol (B89426) reactions.

Utilization as a Versatile Chiral Building Block in Multistep Organic Synthesis

Chiral building blocks are essential components for the efficient and stereocontrolled synthesis of complex natural products and pharmaceutical agents. This compound serves as a robust chiral synthon, offering multiple reaction sites for elaboration.

The thiophene ring can be engaged in various coupling reactions, such as Suzuki or Stille coupling, to form C-C bonds and append other molecular fragments. The pyrrolidine ring, protected by the stable tosyl group, can be carried through multiple synthetic steps before further modification. The tosyl group can be removed under specific reducing conditions when the pyrrolidine nitrogen is needed for a subsequent reaction, such as amide bond formation or reductive amination. This strategy allows for the construction of complex nitrogen-containing heterocyclic systems with a defined stereochemistry at the C2 position.

Development of Novel Reaction Methodologies through Structural Modifications

The modification of the this compound structure is a fertile ground for developing new synthetic methods. By altering the substituents on the thiophene ring or the pyrrolidine scaffold, researchers can fine-tune the steric and electronic properties of the molecule to suit specific catalytic or synthetic goals.

For instance, introducing electron-donating or electron-withdrawing groups onto the thiophene ring can modulate the coordinating ability of the sulfur atom or its reactivity in electrophilic aromatic substitution. Functionalization at the C4 or C5 positions of the pyrrolidine ring can introduce additional stereocenters or coordinating groups, leading to the development of novel tetradentate ligands or more complex organocatalysts. These structural diversifications are key to expanding the synthetic utility of this versatile chiral scaffold.

Structure Reactivity Relationship Srr in 2 Thiophen 2 Yl 1 Tosylpyrrolidine Systems

Influence of Substituent Effects on Chemical Reactivity and Selectivity

The introduction of substituents onto either the pyrrolidine (B122466) or thiophene (B33073) rings provides a powerful mechanism for modulating the reactivity and selectivity of the core structure. These modifications can alter electron distribution, create steric hindrance, and ultimately dictate the outcome of chemical transformations.

Substituents on the pyrrolidine ring can exert significant control over reaction pathways. The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, often referred to as "envelope" or "twist" forms. nih.gov The position and nature of a substituent can lock the ring into a preferred conformation, which in turn affects the steric accessibility of the reactive centers. nih.govbeilstein-journals.org

Electronic Effects: Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the pyrrolidine ring influence the nucleophilicity of the nitrogen atom (if the tosyl group were removed) and the acidity of adjacent C-H protons. For instance, an EWG can increase the acidity of the α-proton, facilitating deprotonation and subsequent functionalization. acs.org Inductive and stereoelectronic factors play a crucial role in determining the ring's puckering and, consequently, its pharmacological or catalytic efficacy. nih.gov

Steric Effects: The size and position of substituents dictate the steric environment around the molecule. Bulky substituents can hinder the approach of reactants to a specific face of the molecule, leading to high levels of stereoselectivity in reactions. This principle is fundamental in asymmetric catalysis, where the chiral environment created by the substituted pyrrolidine can direct the formation of one enantiomer over another. The five-membered ring of pyrrolidine is often used in enamine reactions partly because it minimizes steric hindrance compared to six-membered rings like piperidine. msu.eduunilag.edu.ng

| Substituent (R) at C4 | Electronic Effect | Steric Bulk | Predicted Reaction Rate | Predicted Diastereoselectivity (syn:anti) |

|---|---|---|---|---|

| -H | Neutral | Low | Moderate | Low (e.g., 55:45) |

| -F | Inductive EWG | Low | Moderate-High | Moderate (e.g., 70:30) |

| -OCH₃ | Inductive EWG, Resonant EDG | Moderate | Moderate | Moderate-High (e.g., 80:20) |

| -C(CH₃)₃ | Inductive EDG | High | Low | High (e.g., >95:5) |

The thiophene ring is an electron-rich aromatic system that readily participates in electrophilic substitution reactions. numberanalytics.com Its electronic properties can be finely tuned by introducing substituents.

Electronic Effects: Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density of the thiophene ring, enhancing its reactivity toward electrophiles. Conversely, electron-withdrawing groups (e.g., nitro, cyano, sulfonyl) decrease the electron density, deactivating the ring towards electrophilic attack but making it susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov The position of the substituent is also critical; for example, a substituent at the 5-position of the thiophene ring in 2-(Thiophen-2-yl)-1-tosylpyrrolidine would have a pronounced electronic influence on reactions involving the thiophene moiety. Computational studies on related systems show that such substitutions directly affect the HOMO-LUMO energy levels, which in turn alters the optical and electronic properties of the molecule. acs.orgrsc.org

Heterocyclic Reactivity: The nature of the substituent on the thiophene ring can direct the regioselectivity of further functionalization. For instance, in electrophilic substitution, an activating group at the 5-position will typically direct incoming electrophiles to the 3- or 4-positions. In the context of the entire this compound molecule, these electronic perturbations can be transmitted through the π-system, potentially influencing the reactivity of the pyrrolidine ring as well.

| Substituent (X) at C5 | Electronic Nature | Effect on Ring Electron Density | Predicted HOMO Energy Level | Reactivity Towards Electrophiles |

|---|---|---|---|---|

| -H | Neutral | Baseline | Baseline | Moderate |

| -CH₃ | EDG (Inductive/Hyperconjugation) | Increase | Higher (less stable) | Increased |

| -OCH₃ | Strong EDG (Resonance) | Significant Increase | Highest | Significantly Increased |

| -NO₂ | Strong EWG (Resonance/Inductive) | Significant Decrease | Lowest | Significantly Decreased |

| -CN | EWG (Resonance/Inductive) | Decrease | Lower | Decreased |

The N-tosyl (p-toluenesulfonyl) group plays a pivotal role in defining the chemical character of the pyrrolidine nitrogen. As a strong electron-withdrawing group, it significantly impacts the nitrogen's electronic properties. wikipedia.org

Modulation of Basicity: The primary effect of the tosyl group is the drastic reduction of the nitrogen atom's basicity and nucleophilicity. masterorganicchemistry.comresearchgate.net The lone pair of electrons on the nitrogen is delocalized into the electron-deficient sulfonyl group, making it much less available for protonation or for attacking an electrophile. This is why the tosyl group is widely used as a protecting group for amines; it renders the nitrogen unreactive under many conditions. wikipedia.org

Activation of α-Protons: By withdrawing electron density from the nitrogen, the tosyl group increases the acidity of the protons on the adjacent carbon atom (the C2 and C5 positions of the pyrrolidine ring). This facilitates deprotonation at these positions by a suitable base, allowing for the formation of a carbanion that can then react with various electrophiles. This effect is crucial for the functionalization of the pyrrolidine ring at positions alpha to the nitrogen.

Conformational Preferences and Their Correlation with Chemical Behavior

The non-planar structure of the pyrrolidine ring, combined with the bulky thiophenyl and tosyl groups, leads to distinct conformational preferences. The five-membered ring typically adopts either an envelope conformation (where one atom is out of the plane of the other four) or a twist conformation (where two atoms are on opposite sides of the plane formed by the other three). nih.gov

The large N-tosyl and C2-thiophenyl groups will likely favor a conformation that minimizes steric repulsion. This preferred geometry can have profound implications for reactivity. For example, it can expose one face of the molecule to chemical attack while shielding the other, a phenomenon that is the basis for diastereoselective and enantioselective reactions. Theoretical calculations on similar heterocyclic systems have shown that the relative stability of different conformers can be significantly influenced by the polarity of the solvent, which can alter the conformational equilibrium and thus the observed reactivity. rsc.org The interplay of steric, electrostatic, and stereoelectronic effects, such as the gauche effect observed in fluorinated pyrrolidines, dictates the ultimate conformational landscape. beilstein-journals.org

Rational Derivatization Strategies to Tune Chemical Properties

Based on the structure-reactivity relationships discussed, it is possible to devise rational strategies for modifying this compound to achieve specific chemical properties. Derivatization can be targeted at three key positions: the pyrrolidine ring, the thiophene ring, or by replacing the tosyl group.

Pyrrolidine Ring Modification: Introducing substituents at the C3, C4, or C5 positions can be used to build a specific chiral environment, enhance steric hindrance for stereocontrol, or introduce new functional groups for further reactions.

Thiophene Ring Modification: Adding EDGs or EWGs to the thiophene ring can modulate the electronic properties of the molecule, which is particularly important if the thiophene moiety is involved in coordination to a metal center in a catalytic application.

In the context of asymmetric catalysis, where this compound might serve as a chiral ligand, a systematic structural modification is key to optimizing performance. The goal is to create a well-defined chiral pocket around a metal center that maximizes both catalytic activity and enantioselectivity. the-innovation.org

A generality-oriented optimization approach, where modifications are tested against a diverse range of substrates, can lead to the development of broadly applicable catalysts. nih.gov This involves an iterative process of modifying the ligand structure and evaluating its performance. For instance, increasing the steric bulk of a substituent on the pyrrolidine ring could enhance enantioselectivity by creating a more discriminating chiral environment. Simultaneously, altering the electronic properties of the thiophene ring could improve the ligand's ability to coordinate with and electronically influence the metal center, thereby increasing the reaction rate.

| Pyrrolidine C4-Substituent | Thiophene C5-Substituent | Intended Structural Change | Predicted Effect on Enantiomeric Excess (ee%) |

|---|---|---|---|

| -H | -H | Baseline structure | Low to Moderate (e.g., 45%) |

| -C(CH₃)₃ (tert-Butyl) | -H | Increase steric bulk near chiral center | Increased (e.g., 75%) |

| -C(CH₃)₃ | -OCH₃ | Increase steric bulk and ligand electron density | Potentially higher rate and ee% (e.g., 85%) |

| -C(C₆H₅)₃ (Trityl) | -OCH₃ | Maximize steric bulk for tighter chiral pocket | Highest (e.g., >95%) |

Enhancing Reaction Scope and Efficiency via Ligand Design

The thiophene ring at the 2-position of the pyrrolidine core serves as a critical component for tuning the ligand's properties. The sulfur atom within the thiophene ring can act as a soft Lewis basic site, potentially coordinating with metal centers in certain catalytic applications. This interaction can influence the geometry and electronic nature of the active catalytic species. Furthermore, the aromaticity of the thiophene ring allows for the introduction of various substituents, which can modulate the ligand's steric bulk and electronic characteristics through inductive and resonance effects.

For instance, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the thiophene ring can alter the electron density at the coordinating sulfur atom or influence non-covalent interactions within the catalytic pocket. An electron-donating substituent, such as a methoxy (B1213986) or alkyl group, would be expected to increase the electron density on the thiophene ring, potentially enhancing its coordination ability. Conversely, an electron-withdrawing group, like a nitro or cyano group, would decrease the electron density, which could be beneficial in reactions where a less electron-rich ligand is required to promote a specific catalytic step. The placement of these substituents also plays a crucial role in dictating the steric environment around the catalytic site, which can be leveraged to improve enantioselectivity in asymmetric transformations.

The N-tosyl group is another key feature of the this compound ligand that is amenable to modification. The sulfonamide N-H bond can act as a hydrogen bond donor, which may be crucial for substrate activation and orientation in the transition state. mdpi.com The acidity of this N-H proton can be fine-tuned by altering the electronic properties of the aryl group on the sulfonyl moiety. Replacing the p-tolyl group of the tosyl substituent with other aromatic groups bearing either electron-donating or electron-withdrawing substituents can modulate this acidity. For example, a sulfonyl group with a more electron-withdrawing aryl substituent, such as a p-nitrophenylsulfonyl group, would increase the acidity of the N-H proton, potentially leading to stronger substrate binding and enhanced reactivity. mdpi.com

Furthermore, the steric bulk of the N-sulfonyl group can be adjusted to create a more defined chiral pocket around the catalytic center. The conformation of the pyrrolidine ring and the orientation of the 2-substituent can be influenced by the size and nature of the N-sulfonyl group. This conformational locking can have a significant impact on the stereochemical outcome of a reaction. mdpi.com The interplay between the steric and electronic effects of both the thiophene substituent and the N-sulfonyl group allows for a high degree of tunability in the design of ligands based on the this compound framework.

A systematic approach to ligand design would involve the synthesis and evaluation of a library of analogues where these structural features are varied. The data gathered from such studies would enable the development of a comprehensive structure-reactivity relationship, guiding the rational design of highly efficient and selective catalysts for a broad range of chemical transformations.

Interactive Data Table: Hypothetical Ligand Modifications and Expected Effects

The following table outlines potential modifications to the this compound scaffold and the hypothesized impact on catalytic performance based on established principles in ligand design.

| Ligand Modification | Structural Change | Anticipated Effect on Ligand Properties | Potential Impact on Catalysis |

| Thiophene Substitution | Introduction of an electron-donating group (e.g., -OCH3) at the 5-position of the thiophene ring. | Increased electron density on the thiophene ring and potential for enhanced coordination to a metal center. | May increase reaction rates in metal-catalyzed reactions where ligand-metal binding is rate-limiting. |

| Thiophene Substitution | Introduction of an electron-withdrawing group (e.g., -NO2) at the 5-position of the thiophene ring. | Decreased electron density on the thiophene ring. | Could be beneficial for reactions requiring a more electron-deficient catalytic center. |

| Thiophene Substitution | Addition of a bulky substituent (e.g., -tBu) at the 3-position of the thiophene ring. | Increased steric hindrance around the catalytic site. | May enhance enantioselectivity by creating a more defined chiral pocket. |

| N-Sulfonyl Group Modification | Replacement of the tosyl group with a p-nitrophenylsulfonyl group. | Increased acidity of the sulfonamide N-H proton. | Could lead to stronger substrate binding via hydrogen bonding and enhanced catalytic activity. |

| N-Sulfonyl Group Modification | Replacement of the tosyl group with a mesitylenesulfonyl group. | Increased steric bulk around the nitrogen atom. | May influence the conformation of the pyrrolidine ring and improve stereocontrol. |

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. Future research will undoubtedly focus on developing more sustainable routes to 2-(Thiophen-2-yl)-1-tosylpyrrolidine, moving away from traditional methods that may involve hazardous reagents or generate significant waste.

A promising avenue is the adoption of environmentally benign cyclization strategies. For instance, methods for synthesizing N-tosyl pyrrolidines through the iodocyclization of unsaturated tosylamides using systems like Oxone® and potassium iodide offer a greener alternative to traditional halogen-based methods. organic-chemistry.org These reactions can often be performed under milder conditions and may utilize less toxic reagents.

Table 1: Comparison of Synthetic Route Paradigms

| Feature | Traditional Synthesis | Emerging Green Synthesis |

|---|---|---|

| Reagents | Often stoichiometric, may include heavy metals or hazardous halogens | Catalytic, often using earth-abundant metals or organocatalysts; enzymatic routes |

| Solvents | Often petroleum-derived, volatile organic compounds (VOCs) | Bio-based solvents, water, supercritical fluids, or solvent-free conditions |

| Energy Input | Often requires high temperatures and pressures | Milder reaction conditions, ambient temperature/pressure, alternative energy sources (e.g., microwave, ultrasound) |

| Byproducts | Can generate significant and/or hazardous waste | Designed for high atom economy, minimizing waste and producing benign byproducts |

Exploration of Novel Catalytic Applications and Mechanistic Insights

While the synthesis of this compound is a key research area, its potential application as a ligand in asymmetric catalysis represents a significant and underexplored frontier. The molecule contains multiple potential coordination sites (the thiophene (B33073) sulfur, the pyrrolidine (B122466) nitrogen after potential deprotection, and the sulfonyl oxygens), making it a candidate for the development of novel catalysts.

Future work should involve synthesizing transition metal complexes of deprotected 2-(thiophen-2-yl)pyrrolidine (B129391) and evaluating their catalytic activity in various asymmetric transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions. The thiophene moiety is a known structural alert in medicinal chemistry due to its metabolism, but its electronic properties are also valuable in catalysis and materials science. acs.orgnih.gov

Gaining deep mechanistic insight is crucial for catalyst development. nih.gov Understanding the coordination chemistry of the ligand, the structure of the active catalytic species, and the reaction mechanism will be paramount. This involves a synergistic approach combining experimental kinetics, isotopic labeling studies, and computational modeling to elucidate reaction pathways and transition states. The development of heterogeneous catalysts, for example by immobilizing the pyrrolidine-thiophene motif on a solid support, could also be explored to facilitate catalyst recovery and reuse, aligning with green chemistry principles. researchgate.net

Integration with Flow Chemistry and Automated Synthesis for Scalability

To move from laboratory-scale synthesis to industrial production, scalability is essential. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing in terms of safety, reproducibility, and throughput. uc.ptmdpi.com